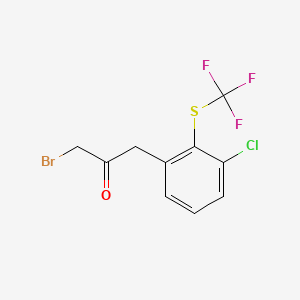
1-Bromo-3-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrClF3OS. It is characterized by the presence of bromine, chlorine, and trifluoromethylthio groups attached to a phenyl ring, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
The synthesis of 1-Bromo-3-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
1-Bromo-3-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often facilitated by palladium or other transition metal catalysts.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic compounds. The major products formed depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
1-Bromo-3-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
Compared to other similar compounds, 1-Bromo-3-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one stands out due to its unique combination of bromine, chlorine, and trifluoromethylthio groups. Similar compounds include:
1-Bromo-3-(trifluoromethyl)benzene: Lacks the chlorine and additional functional groups, making it less versatile in certain applications.
3-Chloro-2-(trifluoromethylthio)benzene: Does not contain the bromine atom, limiting its reactivity in substitution reactions.
These comparisons highlight the unique properties and versatility of this compound in various scientific and industrial contexts.
Properties
Molecular Formula |
C10H7BrClF3OS |
|---|---|
Molecular Weight |
347.58 g/mol |
IUPAC Name |
1-bromo-3-[3-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrClF3OS/c11-5-7(16)4-6-2-1-3-8(12)9(6)17-10(13,14)15/h1-3H,4-5H2 |
InChI Key |
ATZMUYLWAVVBOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC(F)(F)F)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















